

Known Mechanisms of Action and Related Pathways

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Compound Focus: Laduviglusib

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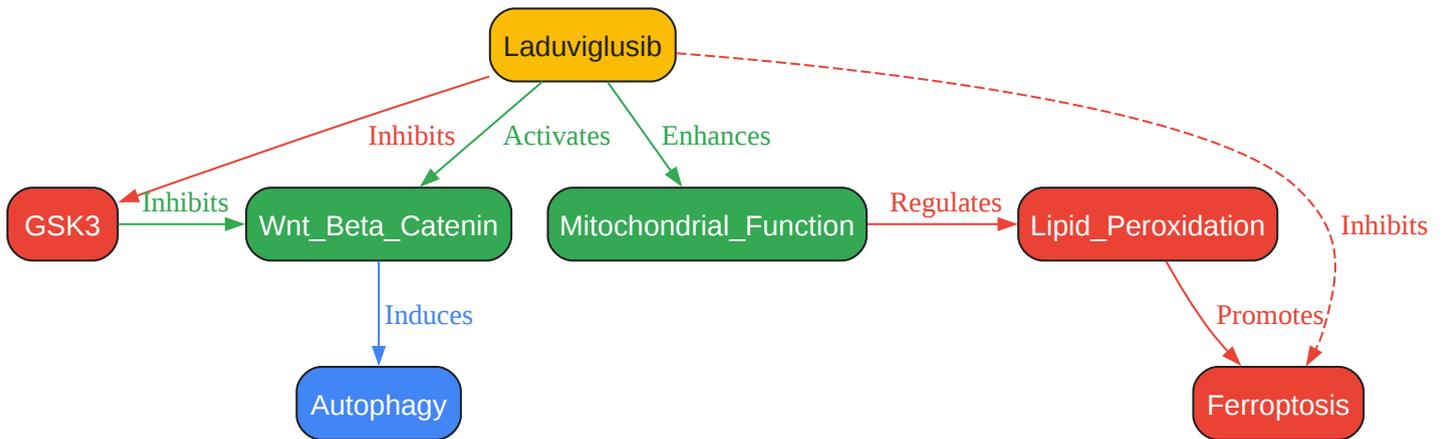
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The table below summarizes the key mechanistic information available for **Laduviglusib**.

Mechanism/Action	Observed Effect/Pathway Influence	Research Context
GSK-3 Inhibition [1]	Core molecular target; IC50 of 10 nM (GSK-3 α) and 6.7 nM (GSK-3 β) [1]	Stated as its primary, well-characterized function
Wnt/β-catenin Activation [2] [1]	Directly induces β -catenin phosphorylation, activating Wnt signaling [2] [3]	Described in studies on Huntington's disease and stem cell differentiation
Autophagy Induction [1]	Function as a Wnt/ β -catenin activator induces autophagy [1]	Specifically listed on a supplier product page
Ferroptosis Regulation [2] [3]	Enhances mitochondrial function; targets ALOX5 in microglia; reduces lipid peroxidation [2] [3]	Predicted via bioinformatics analysis in Huntington's disease models
Cell-type Specific Effects [2] [3]	In neurons: Affects Th17, Neurotrophin, FoxO, and ROS pathways. Binds PARP1, HIF1A. In microglia: Binds ALOX5 [2] [3]	Identified through single-nucleus RNA sequencing and molecular docking

While the direct pathway from GSK-3 inhibition to autophagy induction is not fully detailed in the available literature, the relationship between these components and other affected pathways can be visualized. The diagram below illustrates this proposed network.



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The diagram shows the primary action of **Laduviglusib** inhibiting GSK-3, which normally suppresses the Wnt/ β -catenin pathway. This inhibition leads to the activation of Wnt/ β -catenin, which is directly linked to the induction of autophagy [1]. The drug's positive effect on mitochondrial function and its subsequent role in inhibiting lipid peroxidation and ferroptosis represents a separate, though potentially interconnected, mechanism identified in recent research [2] [3].

Experimental Evidence and Research Context

Much of the recent mechanistic insight comes from a 2024 study investigating **Laduviglusib** in models of Huntington's disease [2] [3]. The methodology of this study provides a template for how its effects can be investigated.

- **Data Collection:** The study used single-nucleus RNA sequencing (snRNA-seq) data from the striatum of post-mortem HD patients (Grades 2-4) and healthy controls (GSE152058). Differentially expressed genes (DEGs) for each major cell-type were identified [2] [3].
- **Target Identification:** The target genes of **Laduviglusib** were predicted by querying its SMILES structure against pharmacological databases including PharmMapper, SEA, and SuperPred [2] [3].

- **Pathway Analysis:** The researchers integrated the lists of HD-related DEGs and **Laduviglusib** target genes. They then performed KEGG and Gene Ontology (GO) enrichment analyses to identify which pathways the drug might affect in specific brain cell-types (e.g., dSPNs, iSPNs, microglia) [2] [3].
- **Validation via Docking:** Molecular docking simulations were used to predict the binding affinity between **Laduviglusib** and key proteins identified in the analysis, such as PARP1, SCD, ALOX5, and HIF1A. Favorable binding results support the hypothesis that these interactions could be therapeutically relevant [2] [3].

Interpretation and Research Implications

The statement that **Laduviglusib** induces autophagy appears primarily in commercial and supplier documentation [1]. The more recent, high-quality research focuses on its role in modulating **ferroptosis**—a distinct form of cell death—through mitochondrial stabilization and reduction of lipid peroxidation, particularly in neurodegenerative contexts [2] [3].

This suggests that autophagy induction might be one of several downstream consequences of GSK-3 inhibition, or a mechanism observed in specific experimental settings. For a researcher, the most promising and evidence-based angle for further investigation would be its **cell-type-specific effects on mitochondrial health and its interplay with ferroptotic pathways**.

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References

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